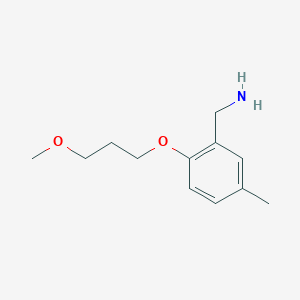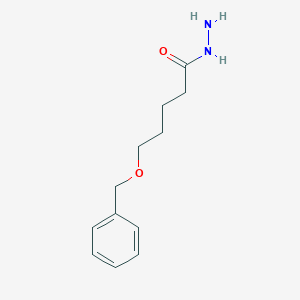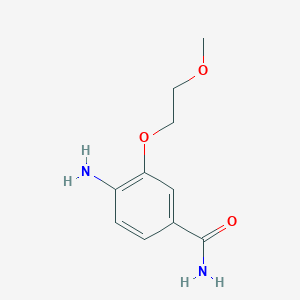
3-(6-(1-Acetylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid
Übersicht
Beschreibung
“3-(6-(1-Acetylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This compound also contains a pyridine ring, which is a six-membered ring with one nitrogen atom . The pyrrolidine ring is attached to the pyridine ring through a two-carbon chain, and there is an acetyl group attached to the nitrogen of the pyrrolidine ring . This compound can be used in the preparation of Dabigatran etexilate derivatives .
Molecular Structure Analysis
The molecular structure of “3-(6-(1-Acetylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid” is characterized by the presence of a pyrrolidine ring and a pyridine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also leads to increased three-dimensional coverage, a phenomenon called “pseudorotation” .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Applications
Synthesis of Novel Compounds
A study by Flefel et al. (2018) discusses the synthesis of novel pyridine derivatives, highlighting their antimicrobial and antioxidant activities. Although not directly focusing on 3-(6-(1-Acetylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid, this research is significant for understanding the chemical reactions and potential applications of similar compounds (Flefel et al., 2018).
Medicinal Chemistry
Research by Rusnac et al. (2020) on the condensation reactions involving 2-acetylpyridine, which is structurally similar to the compound , reveals potential applications in antimicrobial and antioxidant areas. This underscores the relevance of such compounds in developing new therapeutic agents (Rusnac et al., 2020).
Radiochemistry and Imaging
- Development of Radiopharmaceuticals: A study by Makris et al. (2012) on NSO ligands, including compounds structurally similar to 3-(6-(1-Acetylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid, highlights their use in creating radiopharmaceuticals. This demonstrates the compound's potential in medical imaging and diagnostic applications (Makris et al., 2012).
Catalysis and Chemical Synthesis
- Catalytic Applications: Research by Wei Chen and Jin Yang (2018) on the synthesis of N-heterocyclic carbene-PdCl-[(2-Pyridyl)alkyl carboxylate] complexes, related to the chemical structure of interest, shows significant catalytic activities. This emphasizes the potential role of such compounds in catalysis and chemical synthesis processes (Chen & Yang, 2018).
Zukünftige Richtungen
The future directions for “3-(6-(1-Acetylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid” could involve the development of new methods for its synthesis that allow obtaining the target products in one synthetic stage with high yields . Additionally, further exploration of its biological activities could lead to the discovery of new therapeutic applications .
Eigenschaften
IUPAC Name |
3-[6-(1-acetylpyrrolidin-2-yl)pyridin-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-10(17)16-9-3-6-13(16)12-5-2-4-11(15-12)7-8-14(18)19/h2,4-5,13H,3,6-9H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQUTYFUMFAVJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C2=CC=CC(=N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[(3-bromophenyl)methyl]oxolan-3-amine](/img/structure/B1401134.png)


![1-[5-Methyl-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1401140.png)


